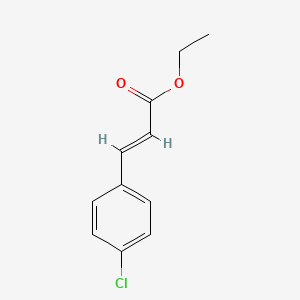

Ethyl 4-chlorocinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZFMMSRIDAQIB-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032094 | |

| Record name | Ethyl 4-chlorocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-52-0, 6048-06-2 | |

| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-chlorocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)-3-(4-Chlorophenyl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Ethyl 4-chlorocinnamate, a significant compound in synthetic chemistry. It serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals and finds application in the fragrance industry.[1] This document details its chemical and physical characteristics, safety information, and established experimental protocols for its synthesis.

Chemical Identity and Physical Properties

This compound, systematically named ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate, is an ester derivative of 4-chlorocinnamic acid.[2][3] The (E)-isomer is the most commonly encountered form. The compound is identified by two primary CAS Numbers: 24393-52-0, which is most frequently cited, and 6048-06-2.[1][2][3][4][5][6]

The fundamental chemical identifiers for this compound are summarized below.

| Identifier | Value | Reference(s) |

| IUPAC Name | ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | [2] |

| Molecular Formula | C₁₁H₁₁ClO₂ | [1][4][6] |

| Molecular Weight | 210.66 g/mol | [3][4][5] |

| Primary CAS Number | 24393-52-0 | [2][3][4][6] |

| Alternate CAS Number | 6048-06-2 | [1][5] |

The physical properties of this compound have been reported across various sources. It is important to note that discrepancies exist in the literature for values such as boiling point and density, which may be attributable to different experimental conditions or the presence of isomers.

| Property | Value | Reference(s) |

| Melting Point | 49-51 °C | [3] |

| Boiling Point | 136-137 °C @ 0.8 Torr | [3] |

| 307.9 °C @ 760 mmHg | [4] | |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [3] |

| 1.178 g/cm³ | [4] | |

| Flash Point | 151.9 °C | [4] |

| Refractive Index | 1.562 | [4] |

| LogP | 2.916 | [5] |

| Vapor Pressure | 0.000703 mmHg @ 25°C | [4] |

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[2]

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]

Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride gas.[2][7]

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved via the Wittig reaction. An alternative conceptual pathway involves the synthesis of its parent acid, 4-chlorocinnamic acid, through the Perkin reaction, followed by esterification.

The Wittig reaction provides a reliable method for forming the carbon-carbon double bond in this compound from an aldehyde and a phosphonium (B103445) ylide.[8][9][10] This reaction is known for its high efficiency and stereoselectivity, typically favoring the formation of the (E)-alkene with stabilized ylides.[8][11]

Methodology:

-

Reaction Setup: A solution of 4-chlorobenzaldehyde (B46862) (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (B24862) (1.05 equivalents) is prepared in a suitable solvent, such as toluene.

-

Reaction Execution: The mixture is refluxed for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The solvent is concentrated under reduced pressure.

-

Hexane is added to precipitate the triphenylphosphine (B44618) oxide byproduct.

-

The mixture is allowed to stand, typically overnight, to ensure complete precipitation.

-

-

Isolation and Purification:

-

The solid triphenylphosphine oxide is removed by filtration.

-

The filtrate, containing the crude product, is concentrated by evaporation.

-

The crude product is purified by vacuum distillation, collecting the fraction that boils at approximately 130°C at 0.5 mm Hg.

-

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[12][13][14] It involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of a weak base, typically the sodium salt of the corresponding acid (sodium acetate).[15][16] The resulting 4-chlorocinnamic acid can then be esterified to yield the target compound.

Applications and Reactivity

This compound serves as a versatile building block in organic synthesis. Its reactivity is centered around the ester functionality and the carbon-carbon double bond, allowing for a variety of chemical transformations.

-

Ester Hydrolysis/Transesterification: The ethyl ester can be hydrolyzed to the parent carboxylic acid or transesterified with other alcohols.

-

Double Bond Reduction: The alkene can be hydrogenated to yield the corresponding saturated propanoate derivative.

-

Heck Reaction: As an activated alkene, it can participate in palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction.[4]

These reactions make it a valuable precursor for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. aksci.com [aksci.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Cas 24393-52-0,this compound | lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. capotchem.com [capotchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. benchchem.com [benchchem.com]

- 14. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 15. scribd.com [scribd.com]

- 16. byjus.com [byjus.com]

Ethyl 4-chlorocinnamate (CAS: 24393-52-0): A Comprehensive Technical Guide

This technical guide provides an in-depth overview of Ethyl 4-chlorocinnamate, a compound of significant interest to researchers, scientists, and drug development professionals. This document covers its physicochemical properties, spectroscopic data, synthesis protocols, and biological activities, with a focus on its potential applications in medicinal chemistry.

Physicochemical Properties

This compound is a cinnamic acid derivative characterized by an ethyl ester and a chlorine atom at the para position of the phenyl ring.[1][2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24393-52-0 | [1] |

| Molecular Formula | C₁₁H₁₁ClO₂ | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| Melting Point | 49-51 °C | [1] |

| Boiling Point | 307.9 °C at 760 mmHg | [1] |

| Density | 1.178 g/cm³ | [1] |

| Appearance | Off-white to slight yellow solid | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are presented in the following tables.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic, vinylic, and ethyl protons.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.63 | Doublet (d) | 16.5 | 1H, Vinylic proton |

| 7.46 | Doublet (d) | 8.7 | 2H, Aromatic protons |

| 7.35 | Doublet (d) | 8.7 | 2H, Aromatic protons |

| 6.42 | Doublet (d) | 16.2 | 1H, Vinylic proton |

| 4.28 | Quartet (q) | 7.5 | 2H, -OCH₂CH₃ |

| 1.35 | Triplet (t) | 6.9 | 3H, -OCH₂CH₃ |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound shows signals for all 11 carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Environment |

| 166-168 | C=O (Ester) |

| 143-145 | =CH-Ar |

| 135-137 | C-Cl |

| 132-134 | C-C=O |

| 129-131 | Aromatic CH |

| 128-130 | Aromatic CH |

| 117-119 | =CH-COOEt |

| 60-62 | -OCH₂- |

| 14-16 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3080 | C-H stretch (alkene) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1720 | C=O stretch (α,β-unsaturated ester) |

| ~1640 | C=C stretch (alkene) |

| ~1600, ~1490 | C=C stretch (aromatic) |

| ~1250-1000 | C-O stretch (ester) |

| ~830 | C-H bend (p-disubstituted aromatic) |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 210/212 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 181/183 | [M - C₂H₅]⁺ |

| 165/167 | [M - OC₂H₅]⁺ |

| 139/141 | [C₇H₄Cl]⁺ |

| 103 | [C₇H₄Cl - Cl]⁺ |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Wittig reaction between 4-chlorobenzaldehyde (B46862) and (carbethoxymethylene)triphenylphosphorane (B24862).[5][6][7]

Experimental Protocol: Wittig Reaction

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in an appropriate solvent such as toluene.

-

Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Add hexane (B92381) to the residue to precipitate triphenylphosphine (B44618) oxide. Filter the solid and wash it with hexane. The filtrate, containing the crude product, is then concentrated.

-

Final Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure this compound.[5]

References

- 1. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. [PDF] Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains | Semantic Scholar [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 6. webassign.net [webassign.net]

- 7. webassign.net [webassign.net]

Ethyl 4-chlorocinnamate molecular weight and formula

An In-depth Technical Guide to Ethyl 4-chlorocinnamate

For researchers, scientists, and drug development professionals, this compound is a compound of interest with applications in various fields, including as a fragrance agent and an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] This technical guide provides essential information on its molecular properties and a detailed experimental protocol for its synthesis.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁ClO₂[1][2][3][4] |

| Molecular Weight | 210.66 g/mol [1][2][4] |

| CAS Number | 24393-52-0[3][4] |

Synthesis of this compound

A modern and efficient method for the synthesis of this compound and similar compounds is the Horner-Wadsworth-Emmons (HWE) reaction, which can be performed under microwave irradiation for a greener and faster process.

Experimental Protocol: Microwave-Assisted Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a green synthesis methodology for ethyl cinnamates.[4]

Materials:

-

Triethyl phosphonoacetate

-

Potassium carbonate (K₂CO₃)

-

Ethanol (B145695) (EtOH)

-

Ethyl acetate (B1210297) (EtOAc)

Equipment:

-

10 mL microwave reaction vessel

-

Microwave synthesis reactor

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equivalent), 4-chlorobenzaldehyde (0.7 equivalent), and potassium carbonate (1.0 equivalent) in 3 mL of ethanol.[4]

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 140 °C for 20 minutes.[4]

-

Solvent Removal: After the reaction, allow the microwave vessel to cool to room temperature. Remove the ethanol under vacuum using a rotary evaporator.[4]

-

Purification: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (e.g., 4:6 ratio) as the eluent to yield pure this compound.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the microwave-assisted Horner-Wadsworth-Emmons synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chlorocinnamate, a derivative of cinnamic acid, is a compound of growing interest in the fields of chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound. All quantitative data is summarized in structured tables, and experimental workflows and potential signaling pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound presents as a solid at room temperature. Its core physical and chemical properties are summarized in the table below, compiled from various sources.[1][2][3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁ClO₂ | [3][4] |

| Molecular Weight | 210.66 g/mol | [3][4] |

| Melting Point | 49-51 °C | [5] |

| Boiling Point | 307.9 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 151.9 ± 16.4 °C | [5] |

| Appearance | White to pale yellow solid | [2] |

| Solubility | Information not widely available, likely soluble in organic solvents. | |

| CAS Number | 24393-52-0 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (ethyl group) |

| ~4.2 | Quartet | 2H | -CH₂- (ethyl group) |

| ~6.4 | Doublet | 1H | Vinylic proton α to carbonyl |

| ~7.3-7.5 | Multiplet | 4H | Aromatic protons |

| ~7.7 | Doublet | 1H | Vinylic proton β to carbonyl |

Infrared (IR) Spectroscopy

-

~1715 cm⁻¹: C=O stretch of the ester.

-

~1630 cm⁻¹: C=C stretch of the alkene.

-

~1600, 1490 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250, 1170 cm⁻¹: C-O stretches of the ester.

-

~830 cm⁻¹: C-H bend of the para-substituted aromatic ring.

-

~770 cm⁻¹: C-Cl stretch.

Mass Spectrometry

A detailed mass spectrum with fragmentation patterns for this compound is not available in the public domain. However, based on the structure of esters, common fragmentation patterns can be anticipated.[7][8] The molecular ion peak [M]⁺ would be expected at m/z 210/212 due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl). Key fragments would likely include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give the acylium ion [M-45]⁺, and cleavage at the ester linkage.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.

Materials:

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde and (carbethoxymethylene)triphenylphosphorane in toluene.

-

Reflux the mixture with stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Add hexane to the residue to precipitate the triphenylphosphine (B44618) oxide byproduct.

-

Filter the mixture to remove the solid byproduct.

-

Wash the filtrate with a saturated sodium bisulfite solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Synthesis workflow for this compound via the Wittig reaction.

Antimicrobial Activity Assay

The antimicrobial activity of this compound can be evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10]

Materials:

-

This compound

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbe in broth without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Biological Activity and Potential Signaling Pathways

While research specifically on this compound is limited, the broader class of cinnamic acid derivatives exhibits a range of biological activities.[11]

Antimicrobial Activity

A study on the antimicrobial activity of 4-chlorocinnamic acid derivatives demonstrated that this compound possesses antifungal activity against Candida species.[9][10] The proposed mechanism of action for these compounds is the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi.[10] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.

Caption: Proposed antifungal mechanism of action for this compound.

Potential Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties.[12][13][14] A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17][18] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting this pathway, cinnamate (B1238496) derivatives can reduce the inflammatory response. While not specifically demonstrated for this compound, this represents a primary avenue for future investigation.

Caption: Inferred anti-inflammatory mechanism via NF-κB pathway inhibition.

Potential Anticancer Activity

The structurally similar compound, ethyl cinnamate, has been shown to suppress tumor growth by inhibiting angiogenesis through the attenuation of the VEGFR2 signaling pathway.[19] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[20][21][22][23][24] Inhibition of VEGFR2 phosphorylation and its downstream signaling can block the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors. This provides a strong rationale for investigating the anti-angiogenic and anticancer potential of this compound.

Caption: Inferred anti-angiogenic mechanism via VEGFR2 pathway inhibition.

Safety and Handling

This compound is classified as an irritant.[15] It may cause skin, eye, and respiratory irritation.[15] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[20] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[15]

Conclusion

This compound is a compound with well-defined physical and chemical properties and established synthetic routes. Its demonstrated antimicrobial activity, coupled with the strong potential for anti-inflammatory and anticancer effects inferred from related structures, makes it a promising candidate for further investigation in drug development. This guide provides a foundational resource for researchers to build upon in exploring the full therapeutic potential of this and similar cinnamic acid derivatives. Further studies are warranted to elucidate its specific mechanisms of action in inflammatory and cancer models and to obtain a complete spectroscopic profile.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. This compound | 24393-52-0 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 19. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 23. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. commerce.bio-rad.com [commerce.bio-rad.com]

Ethyl 4-chlorocinnamate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 4-chlorocinnamate. The information is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This document outlines the known hazards, physicochemical properties, and recommended safety protocols. Due to the limited availability of specific toxicological data for this compound, information on related compounds and general principles of chemical safety for irritants is also discussed.

Chemical Identification and Physicochemical Properties

This compound is an ester of 4-chlorocinnamic acid. Its identification details and physicochemical properties are summarized in the table below. It is important to note that some of the physical properties reported in the literature show variability.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | [1] |

| Synonyms | Ethyl (2E)-3-(4-chlorophenyl)acrylate, 4-Chloroethyl cinnamate | [1][2] |

| CAS Number | 24393-52-0 | [3][4] |

| Molecular Formula | C₁₁H₁₁ClO₂ | [5] |

| Molecular Weight | 210.66 g/mol | [5] |

| Melting Point | 49-51 °C | [2][6] |

| Boiling Point | 136-137 °C at 0.8 Torr; 307.9 °C at 760 mmHg | [2][3] |

| Density | 1.177 - 1.2 g/cm³ | [3][6] |

| Vapor Pressure | 0.000703 mmHg at 25°C | [2] |

| Flash Point | 151.9 °C | [2] |

| Solubility | Not available | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[5]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

There is a notable lack of publicly available quantitative toxicological data for this compound. Safety Data Sheets consistently report acute toxicity (oral, dermal, inhalation) as "not available".[5] In such cases, it is prudent to handle the substance with care, assuming a degree of toxicity based on its irritant classification and the properties of structurally related compounds.

Acute Toxicity

-

Oral: No data available.

-

Dermal: No data available.

-

Inhalation: No data available.

Skin, Eye, and Respiratory Irritation

The GHS classification indicates that this compound is an irritant to the skin, eyes, and respiratory system.[5] Symptoms of exposure may include redness, itching, and pain upon contact with skin and eyes, and coughing or shortness of breath if inhaled.[5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[5]

-

Mutagenicity: No data available.

-

Reproductive Toxicity: No data available.

Experimental Protocols for Safety Assessment

Skin Irritation Test (OECD 439)

This in vitro test uses reconstructed human epidermis to assess the skin irritation potential of a chemical.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis models are equilibrated overnight in a defined culture medium.

-

Chemical Application: The test chemical is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.

-

Post-Exposure: The chemical is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

-

Classification: A chemical is classified as a skin irritant if it reduces the mean tissue viability below a defined threshold (typically 50%) compared to the negative control.

Eye Irritation Test (OECD 492)

This in vitro test uses a reconstructed human cornea-like epithelium to assess the eye irritation potential of a chemical.

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium models are equilibrated in a defined culture medium.

-

Chemical Application: The test chemical is applied topically to the tissue surface. Negative and positive controls are included.

-

Exposure and Incubation: The tissues are exposed to the chemical for a specified duration.

-

Post-Exposure: The chemical is rinsed off, and the tissues are incubated for a post-exposure period.

-

Viability Assessment: Tissue viability is measured using the MTT assay.

-

Classification: A chemical is classified as an eye irritant based on the extent of viability reduction.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test assesses the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: A set of bacterial strains with different known mutations in the histidine operon is used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of the test chemical, along with positive and negative controls.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A chemical is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Signaling Pathways in Irritation

The irritant effects of cinnamates and other α,β-unsaturated carbonyl compounds are thought to be mediated, at least in part, through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[7][8] TRPA1 is a non-selective cation channel expressed on sensory neurons.

Activation of TRPA1 by electrophilic compounds like cinnamates can lead to the influx of calcium ions, resulting in the release of pro-inflammatory neuropeptides. This initial event can trigger a cascade of inflammatory responses, potentially involving the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][10] These pathways are known to play a crucial role in the expression of pro-inflammatory cytokines and chemokines, leading to the characteristic signs of inflammation such as redness, swelling, and pain.

Caption: Conceptual signaling pathway for irritation induced by this compound.

Safe Handling and Storage

Adherence to proper safety protocols is essential when handling this compound to minimize the risk of exposure.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Engineering Controls

-

Work in a well-ventilated laboratory.

-

The use of a chemical fume hood is strongly recommended, especially when handling larger quantities or when there is a risk of generating dust or aerosols.

-

An eyewash station and safety shower should be readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Caption: General workflow for the safe handling of this compound.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use appropriate personal protective equipment. Avoid breathing dust or vapors and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous decomposition products may include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of waste and contaminated materials in accordance with federal, state, and local regulations. Do not allow to enter drains or waterways.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal safety assessment. It is the responsibility of the user to ensure that all safety precautions are followed. The information provided is based on currently available data and may be subject to change.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cas 24393-52-0,this compound | lookchem [lookchem.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 24393-52-0 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. TRPA1 is activated by direct addition of cysteine residues to the N-hydroxysuccinyl esters of acrylic and cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPA1 Channel Activation With Cinnamaldehyde Induces Cutaneous Vasodilation Through NOS, but Not COX and KCa Channel, Mechanisms in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. JCI - A role for NF-κB–dependent gene transactivation in sunburn [jci.org]

Ethyl 4-chlorocinnamate material safety data sheet (MSDS)

An In-depth Technical Guide to Ethyl 4-chlorocinnamate

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety information, experimental protocols for its synthesis and analysis, and insights into its potential biological activities. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identification and Physical Properties

This compound is a cinnamic acid derivative with the chemical formula C₁₁H₁₁ClO₂.[1] It is also known by other names such as Ethyl (2E)-3-(4-chlorophenyl)acrylate and ethyl p-chlorocinnamate.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁ClO₂ | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| CAS Number | 24393-52-0 | [2] |

| Appearance | Colorless liquid or off-white to slight yellow solid | [4] |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 307.9 °C at 760 mmHg | [2] |

| Density | 1.178 g/cm³ | [2] |

| Flash Point | 151.9 °C | [2] |

| Vapor Pressure | 0.000703 mmHg at 25°C | [2] |

| Refractive Index | 1.562 | [2] |

| Solubility | Data not readily available. Predicted to have high solubility in polar aprotic and protic organic solvents. | [5] |

Material Safety Data

The following sections summarize the key safety information for this compound based on available Material Safety Data Sheets (MSDS).

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are:

Toxicological Information

Table 2: Summary of Available Toxicological Data

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | No data available | [7] |

| Acute Dermal Toxicity (LD50) | No data available | [7] |

| Acute Inhalation Toxicity (LC50) | No data available | [7] |

| Skin Corrosion/Irritation | Causes skin irritation. | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [5] |

| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals. | [6] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [6] |

Handling, Storage, and Disposal

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]

-

Disposal: Dispose of waste and residues in accordance with local authority requirements. Do not let the product enter drains.[5][8]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from 4-chlorobenzaldehyde (B46862) and (carboethoxymethylene)triphenylphosphorane.

Materials:

-

4-chlorobenzaldehyde

-

(Carboethoxymethylene)triphenylphosphorane

-

5% Palladium on Carbon (for optional reduction)

-

Ethyl Acetate (for optional reduction)

Procedure:

-

A solution of 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in toluene (500 mL) is refluxed for 2 hours.[9]

-

The reaction mixture is cooled to room temperature and concentrated under vacuum to a total volume of 150 mL.[9]

-

Pure hexane (500 mL) is added, and the mixture is left for 18 hours at room temperature.[9]

-

The solid triphenylphosphine (B44618) oxide is filtered off and rinsed with hexane.[9]

-

The filtrate is evaporated to yield the crude product.[9]

-

The crude product is purified by distillation at 0.5 mm Hg, collecting the fraction boiling at 130° C to give this compound.[9]

Analytical Methods

Several analytical methods can be employed for the characterization and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): An analytical method using HPLC with UV detection has been developed for the quantification of a promising cinnamic acid derivative analog.[2] This technique can be adapted for this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization with reagents like ethyl chloroformate can be used to enhance the analysis of related compounds and metabolites.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.[12]

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on related cinnamic acid derivatives provides valuable insights into its potential mechanisms of action.

Potential Antifungal Activity

Derivatives of 4-chlorocinnamic acid have demonstrated antifungal activity. Molecular docking studies suggest that these compounds may act as inhibitors of the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi.[13][14] Another study suggests that cinnamic acid derivatives may inhibit benzoate (B1203000) 4-hydroxylase (CYP53), another fungal-specific enzyme.[15]

Potential Anti-Angiogenesis Activity (Inference from Ethyl Cinnamate)

A study on the closely related compound, ethyl cinnamate (B1238496) (without the chloro- substitution), has shown that it can suppress tumor growth by inhibiting angiogenesis through the attenuation of the VEGFR2 signaling pathway.[16] This suggests a potential, though unconfirmed, similar mechanism for this compound. The VEGFR2 pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[9][17]

Potential Acetylcholinesterase Inhibition

Some studies on cinnamic acid derivatives have indicated inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission.[18][19] One study on larvicidal activity of p-chlorocinnamate suggested that its mechanism of action is associated with the inhibition of the AChE enzyme.[2]

Conclusion

This compound is a compound with established physicochemical properties and synthesis methods. While its safety profile indicates it should be handled with care due to irritant properties, a significant gap exists in the publicly available quantitative toxicological data. The biological activities of related cinnamic acid derivatives suggest that this compound may possess interesting antifungal, anti-angiogenic, and acetylcholinesterase inhibitory properties, warranting further investigation for its potential applications in drug development and other scientific fields. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research on this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. guidechem.com [guidechem.com]

- 5. aksci.com [aksci.com]

- 6. capotchem.com [capotchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chegg.com [chegg.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 4-chlorocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-chlorocinnamate, a valuable intermediate in organic synthesis and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.68 | Doublet | 1H | Vinylic Proton (Ar-CH=) |

| 7.44 | Doublet | 2H | Aromatic Protons (ortho to Cl) |

| 7.48 | Doublet | 2H | Aromatic Protons (ortho to C=C) |

| 6.31 | Doublet | 1H | Vinylic Proton (=CH-COOEt) |

| 4.20 | Quartet | 2H | Methylene Protons (-O-CH₂-CH₃) |

| 1.36 | Triplet | 3H | Methyl Protons (-O-CH₂-CH₃) |

Table 1: ¹H NMR spectral data of this compound in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~166 | Carbonyl Carbon (C=O) |

| ~143 | Vinylic Carbon (Ar-CH=) |

| ~136 | Aromatic Carbon (C-Cl) |

| ~133 | Aromatic Carbon (C-C=C) |

| ~129 | Aromatic Carbons (CH) |

| ~118 | Vinylic Carbon (=CH-COOEt) |

| ~61 | Methylene Carbon (-O-CH₂) |

| ~14 | Methyl Carbon (-CH₃) |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ester) |

| ~1640 | Medium | C=C Stretch (Alkenyl) |

| ~1590, ~1490 | Medium | C=C Stretch (Aromatic) |

| ~1250, ~1170 | Strong | C-O Stretch (Ester) |

| ~1090 | Strong | C-Cl Stretch |

| ~830 | Strong | p-Substituted Benzene C-H Bend |

Table 3: Predicted major IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 210.66 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.[3][4]

| m/z | Possible Fragment Ion |

| 210/212 | [M]⁺ (Molecular Ion) with isotope peak for ³⁷Cl |

| 181/183 | [M - C₂H₅]⁺ |

| 165/167 | [M - OC₂H₅]⁺ |

| 138/140 | [Cl-C₆H₄-CH=CH]⁺ |

| 103 | [C₆H₄-CH=CH]⁺ |

Table 4: Predicted mass spectrometry fragmentation data for this compound.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

Infrared (IR) Spectroscopy Protocol (Thin Film Method)

-

Sample Preparation: Dissolve a small amount of solid this compound in a volatile solvent such as dichloromethane.

-

Film Deposition: Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like ethyl acetate (B1210297) or hexane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.

-

MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-chlorocinnamate. The document details the chemical shift assignments, coupling constants, and multiplicities of the protons in the molecule. A detailed experimental protocol for acquiring the spectrum is also provided, along with a visual representation of the molecular structure and proton environments.

Molecular Structure and Proton Environments

This compound, systematically named ethyl (E)-3-(4-chlorophenyl)prop-2-enoate, possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The trans-configuration of the alkene protons is a key feature, leading to a large coupling constant. The molecule is comprised of an ethyl ester group and a 4-chlorophenyl group attached to a propenoate backbone.

The key proton environments are:

-

Aromatic Protons (H-c, H-d): Two sets of chemically non-equivalent protons on the para-substituted benzene (B151609) ring.

-

Vinylic Protons (H-a, H-b): Two protons on the carbon-carbon double bond.

-

Ethyl Protons (H-e, H-f): The methylene (B1212753) and methyl protons of the ethyl ester group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| H-f | 1.36 | Triplet (t) | 7.1 | 3H | -CH₃ |

| H-e | 4.28 | Quartet (q) | 7.1 | 2H | -OCH₂- |

| H-a | 6.42 | Doublet (d) | 16.0 | 1H | =CH-CO |

| H-d | 7.38 | Doublet (d) | 8.5 | 2H | Ar-H (ortho to Cl) |

| H-c | 7.46 | Doublet (d) | 8.5 | 2H | Ar-H (ortho to C=C) |

| H-b | 7.65 | Doublet (d) | 16.0 | 1H | Ar-CH= |

Experimental Protocol

The following protocol outlines the steps for the preparation and acquisition of a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common solvent for non-polar to moderately polar organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube to a height of approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 300 MHz (or higher field) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: Standard probe temperature (typically 298 K).

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is appropriate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton labels corresponding to the data in the ¹H NMR table.

Caption: Molecular structure of this compound with proton assignments.

In-Depth Technical Guide to ¹³C NMR Analysis of Ethyl 4-chlorocinnamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 4-chlorocinnamate, a compound of interest in synthetic chemistry and drug discovery. The document details experimental protocols, data interpretation, and visual workflows to facilitate a thorough understanding of this analytical technique as applied to the target molecule.

Introduction to ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical method used to determine the carbon framework of organic molecules.[1] Unlike the NMR-active ¹H nucleus, the natural abundance of the ¹³C isotope is only about 1.1%, which makes the technique inherently less sensitive.[2][3][4] However, proton-decoupled ¹³C NMR spectra offer the significant advantage of providing a single peak for each unique carbon atom in a molecule, simplifying spectral interpretation.[3][4] The chemical shift of each carbon is highly sensitive to its local electronic environment, providing valuable information about its functional group and position within the molecule.[2][5][6]

Predicted ¹³C NMR Data for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are based on data from analogous compounds, such as mthis compound, and typical chemical shift ranges for the functional groups present.[7] The numbering of the carbon atoms is provided in the accompanying molecular structure diagram.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C9 | Carbonyl (Ester) | ~166 |

| C8 | Alkene (=CH) | ~143 |

| C4 | Aromatic (C-Cl) | ~137 |

| C1 | Aromatic (C-ipso) | ~133 |

| C3, C5 | Aromatic (CH) | ~129 |

| C2, C6 | Aromatic (CH) | ~129 |

| C7 | Alkene (=CH) | ~119 |

| C10 | Methylene (-O-CH₂) | ~61 |

| C11 | Methyl (-CH₃) | ~14 |

Note: The chemical shifts for the aromatic carbons C2, C3, C5, and C6 can be very close and may overlap.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for obtaining a proton-decoupled ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-50 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference (δ = 0.0 ppm).[9][10]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[11]

-

Locking and Shimming: Insert the sample into the spectrometer probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

-

Acquisition Parameters:

-

Pulse Program: Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[1]

-

Pulse Angle: A 30° or 45° pulse angle is often recommended for routine spectra to allow for faster repetition rates.[8]

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds for qualitative spectra.[1] For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is necessary.[1][12]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[1][2]

-

Acquisition Time: An acquisition time of around 4 seconds is generally suitable for compounds of this molecular weight.[8]

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[1]

-

Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the absorptive mode and perform a baseline correction to obtain a flat baseline.[1]

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical process for interpreting the ¹³C NMR spectrum of this compound.

Caption: Experimental workflow for ¹³C NMR analysis.

Caption: Logical workflow for spectral interpretation.

Interpretation Notes:

-

Number of Signals: The structure of this compound has 9 unique carbon environments, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Chemical Shift Regions: The spectrum can be broadly divided into the aliphatic region (0-90 ppm) and the unsaturated/aromatic region (100-200 ppm).[4]

-

Aliphatic Region: The signals for the ethyl group carbons (-O-CH₂ and -CH₃) will appear in this region. The carbon attached to the electronegative oxygen (C10) will be further downfield than the terminal methyl carbon (C11).[6][13]

-

Unsaturated/Aromatic Region: The six aromatic carbons and the two alkene carbons will resonate in this region.[5]

-

Carbonyl Region: The ester carbonyl carbon (C9) will be the most downfield signal, typically in the 165-185 ppm range.[5][6]

-

-

DEPT Analysis: For unambiguous assignment of CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed.[3] A DEPT-90 spectrum will show only CH signals, while a DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons do not appear in DEPT spectra.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound.[1] By following a systematic experimental protocol and a logical interpretation workflow, researchers can obtain detailed and reliable information about the carbon skeleton of the molecule. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this powerful technique in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multifunctional Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of Ethyl 4-chlorocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Ethyl 4-chlorocinnamate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis, and visualizes the fragmentation pathways.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound (C₁₁H₁₁ClO₂) under electron ionization (EI) mass spectrometry. The molecular weight of this compound is 210.66 g/mol . Due to the presence of the chlorine atom, isotopic peaks for chlorine-containing fragments are expected, with the M+2 peak having an intensity of approximately one-third of the M peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1][2] The relative abundances are estimations based on common fragmentation patterns of ethyl esters and chlorinated aromatic compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Interpretation | Predicted Relative Abundance (%) |

| 210/212 | [M]⁺ | [C₁₁H₁₁³⁵ClO₂]⁺ / [C₁₁H₁₁³⁷ClO₂]⁺ | Molecular Ion | 40 |

| 181/183 | [M - C₂H₅]⁺ | [C₉H₆³⁵ClO₂]⁺ / [C₉H₆³⁷ClO₂]⁺ | Loss of ethyl radical | 15 |

| 165/167 | [M - OC₂H₅]⁺ | [C₉H₆³⁵ClO]⁺ / [C₉H₆³⁷ClO]⁺ | Loss of ethoxy radical | 100 (Base Peak) |

| 137/139 | [M - COOC₂H₅]⁺ | [C₈H₆³⁵Cl]⁺ / [C₈H₆³⁷Cl]⁺ | Loss of ethoxycarbonyl radical | 60 |

| 137 | [C₉H₆O]⁺ | [C₉H₆O]⁺ | Loss of HCl from [M - OC₂H₅]⁺ | 20 |

| 102 | [C₈H₆]⁺ | [C₈H₆]⁺ | Loss of Cl from [M - COOC₂H₅]⁺ | 30 |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation | 25 |

Experimental Protocols

This section details a standard protocol for the acquisition of an electron ionization mass spectrum of a solid sample like this compound.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound.

Materials and Equipment:

-

This compound (solid)

-

High-purity solvent (e.g., methanol, dichloromethane)

-

Vortex mixer

-

Microsyringe

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., 1 mg/mL in methanol).

-

Ensure the sample is fully dissolved. Vortex if necessary.

-

-

Instrument Setup (Typical GC-MS Parameters):

-

Injection Mode: Splitless or split, depending on the concentration.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Scan Range: m/z 40-400.

-

-

Sample Injection:

-

Inject 1 µL of the prepared sample solution into the GC inlet.

-

-

Data Acquisition:

-

Initiate the data acquisition software to collect the mass spectral data as the compound elutes from the GC column.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI fragmentation pathway of this compound.

References

An In-depth Technical Guide to the FTIR Spectrum of Ethyl 4-chlorocinnamate

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectrum of Ethyl 4-chlorocinnamate, a compound of interest in pharmaceutical and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to aid in the characterization and analysis of this molecule.

Introduction to the Vibrational Spectroscopy of this compound

This compound is an organic compound featuring several key functional groups that give rise to a characteristic infrared spectrum. These include an ester group, a carbon-carbon double bond (alkene), and a para-substituted aromatic ring. Infrared spectroscopy is a powerful analytical technique for identifying these functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3] The resulting FTIR spectrum is a unique molecular "fingerprint" that can be used for structural elucidation and quality control.

Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H stretching | Aromatic and Vinylic C-H |

| 2985-2950 | Medium | Asymmetric and symmetric C-H stretching | -CH₃ and -CH₂- (Ethyl) |

| ~1715 | Strong | C=O stretching | α,β-unsaturated Ester |

| ~1640 | Medium | C=C stretching | Alkene (trans) |

| 1600-1450 | Medium | C=C stretching | Aromatic Ring |

| ~1270 | Strong | Asymmetric C-O-C stretching | Ester |

| ~1170 | Strong | Symmetric C-O-C stretching | Ester |

| ~1090 | Medium | C-Cl stretching | Aryl Chloride |

| ~980 | Strong | =C-H out-of-plane bending (trans) | Alkene |

| ~830 | Strong | C-H out-of-plane bending (para-substitution) | Aromatic Ring |

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the methodology for obtaining a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and versatile sampling technique.[5][6][7][8]

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) ATR crystal.

Sample Preparation:

-

This compound is typically a solid at room temperature. Ensure the sample is in a fine powder form to ensure good contact with the ATR crystal. If the sample is an oil, it can be used directly.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) or ethanol, followed by a dry tissue.

-

Acquire a background spectrum of the empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.[9]

-

-

Sample Spectrum:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure the spectral baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizing the Experimental and Interpretive Workflows

To further clarify the processes involved in the analysis of this compound via FTIR, the following diagrams, generated using the DOT language, illustrate the experimental and logical workflows.